3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine
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Overview
Description
3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 3-(2-chlorophenyl)-1,2,4-triazole-5-thiol. The final step involves the reaction of this thiol with 3-methoxybenzyl chloride under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methoxyphenylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the chlorophenyl and methoxyphenylmethylthio groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: A structural derivative of cinnamic acids.
3-(2-Chloro-3-methoxyphenyl)-N-(2-chlorophenyl)-2-propenamide: Another related compound with similar functional groups.
Uniqueness
3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to the presence of both a triazole ring and a methoxyphenylmethylthio group. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H15ClN4OS |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15ClN4OS/c1-22-12-6-4-5-11(9-12)10-23-16-20-19-15(21(16)18)13-7-2-3-8-14(13)17/h2-9H,10,18H2,1H3 |
InChI Key |
GIBGBWRQWZPDKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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